Cas no 53764-62-8 (Benzenamine,N-[[4-(decyloxy)phenyl]methylene]-4-methyl-)
![Benzenamine,N-[[4-(decyloxy)phenyl]methylene]-4-methyl- structure](https://pt.kuujia.com/scimg/cas/53764-62-8x500.png)
Benzenamine,N-[[4-(decyloxy)phenyl]methylene]-4-methyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenamine,N-[[4-(decyloxy)phenyl]methylene]-4-methyl-
- P-DECYLOXYBENZYLIDENE P-TOLUIDINE
- N-{(E)-[4-(decyloxy)phenyl]methylidene}-4-methylaniline
- MFCD00043701
- 124454-61-1
- 1-(4-decoxyphenyl)-N-(4-methylphenyl)methanimine
- SCHEMBL12416654
- FT-0675985
- SCHEMBL3619920
- JVFSSZJROUJXJD-LKUDQCMESA-N
- (E)-N-(4-(Decyloxy)benzylidene)-4-methylaniline
- 53764-62-8
- AKOS025116679
- N-((E)-[4-(Decyloxy)phenyl]methylidene)-4-methylaniline
- N-((E)-[4-(Decyloxy)phenyl]methylidene)-4-methylaniline #
- N-(4-decyloxybenzylidene)-p-toluidine
- DTXSID20276386
-
- Inchi: InChI=1S/C24H33NO/c1-3-4-5-6-7-8-9-10-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(2)12-16-23/h11-18,20H,3-10,19H2,1-2H3/b25-20+
- Chave InChI: JVFSSZJROUJXJD-LKUDQCMESA-N
- SMILES: CCCCCCCCCCOc1ccc(cc1)/C=N/c2ccc(cc2)C
Propriedades Computadas
- Massa Exacta: 351.25600
- Massa monoisotópica: 351.256
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 26
- Contagem de Ligações Rotativas: 12
- Complexidade: 351
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 21.6A^2
- XLogP3: 8.1
Propriedades Experimentais
- Densidade: 0.9±0.1 g/cm3
- Ponto de Fusão: -7 - -6℃
- Ponto de ebulição: 482.5±38.0 °C at 760 mmHg
- Ponto de Flash: 196.8±19.3 °C
- Índice de Refracção: 1.515
- PSA: 21.59000
- LogP: 7.26510
- Pressão de vapor: 0.0±1.2 mmHg at 25°C
Benzenamine,N-[[4-(decyloxy)phenyl]methylene]-4-methyl- Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzenamine,N-[[4-(decyloxy)phenyl]methylene]-4-methyl- Dados aduaneiros
- CÓDIGO SH:2922299090
- Dados aduaneiros:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzenamine,N-[[4-(decyloxy)phenyl]methylene]-4-methyl- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG17993-2g |
P-DECYLOXYBENZYLIDENE P-TOLUIDINE |
53764-62-8 | 2g |
$118.00 | 2024-04-19 | ||
1PlusChem | 1P00D9GP-2g |
P-DECYLOXYBENZYLIDENE P-TOLUIDINE |
53764-62-8 | 2g |
$127.00 | 2024-04-30 |
Benzenamine,N-[[4-(decyloxy)phenyl]methylene]-4-methyl- Literatura Relacionada
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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